An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-5-methylpyrimidin-4-amine
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-5-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-5-methylpyrimidin-4-amine is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. As a heterocyclic amine, its physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Chloro-5-methylpyrimidin-4-amine, details established experimental protocols for their determination, and presents a logical workflow for its characterization. All quantitative data is summarized for clarity, and logical relationships are visualized to aid in understanding the experimental processes.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems. These properties influence absorption, distribution, metabolism, and excretion (ADME). The available data for 6-Chloro-5-methylpyrimidin-4-amine, primarily from computational models, are presented below.
Table 1: Summary of Physicochemical Properties of 6-Chloro-5-methylpyrimidin-4-amine
| Property | Value | Data Type | Source |
| Molecular Formula | C₅H₆ClN₃ | --- | --- |
| Molecular Weight | 143.57 g/mol | Computed | PubChem[1] |
| Melting Point | Not available | Experimental | --- |
| Boiling Point | Not available | Experimental | --- |
| Solubility | Not available | Experimental | --- |
| logP (Octanol-Water Partition Coefficient) | 0.9 | Computed | PubChem[2] |
| pKa (Acid Dissociation Constant) | Not available | Experimental | --- |
Experimental Protocols
Accurate determination of physicochemical properties relies on robust experimental protocols. The following sections detail standard methodologies for the key experiments cited.
Synthesis and Characterization
A plausible synthetic route for 6-Chloro-5-methylpyrimidin-4-amine can be adapted from general methods for the synthesis of substituted pyrimidines. A potential precursor is 4,6-dichloro-5-methylpyrimidine, which can undergo nucleophilic substitution with ammonia or an appropriate amine source.
General Synthesis Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloro-5-methylpyrimidine in a suitable solvent such as ethanol or isopropanol.
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Amination: Add an excess of aqueous ammonia or a solution of the desired amine to the flask.
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Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield pure 6-Chloro-5-methylpyrimidin-4-amine.
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
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Mass Spectrometry (MS): To confirm the molecular weight.
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Infrared (IR) Spectroscopy: To identify functional groups.
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High-Performance Liquid Chromatography (HPLC): To determine purity.
Melting Point Determination
The melting point is a crucial indicator of purity.
Protocol:
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A small, dry sample of the crystalline compound is packed into a capillary tube.
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The capillary tube is placed in a melting point apparatus.
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The sample is heated at a controlled rate.
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The temperature range from which the sample starts to melt to when it becomes completely liquid is recorded as the melting point.
Solubility Determination
Aqueous solubility is a critical factor for drug absorption and formulation.
Protocol (Shake-Flask Method):
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An excess amount of the solid compound is added to a known volume of purified water (or a specific buffer) in a sealed flask.
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The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The suspension is then filtered to remove undissolved solid.
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The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
pKa Determination
The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different pH values.
Protocol (Potentiometric Titration):
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A known amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low water solubility.
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The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
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The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
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A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
LogP Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.
Protocol (Shake-Flask Method):
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A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).
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The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.
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The concentration of the compound in both the n-octanol and water layers is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).
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The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Mandatory Visualizations
Physicochemical Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of 6-Chloro-5-methylpyrimidin-4-amine.
Caption: Workflow for the physicochemical characterization of a compound.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 6-Chloro-5-methylpyrimidin-4-amine. While comprehensive experimental data for this specific molecule is limited, the provided computational data and general experimental protocols offer a robust framework for its scientific investigation. The presented workflow for physicochemical characterization serves as a practical guide for researchers in the fields of chemistry and drug development, ensuring a systematic and thorough evaluation of this and other novel chemical entities. Further experimental validation of the computed properties is highly recommended to build a more complete and accurate profile of this compound.
